N-ethyl-3-hydroxypropanamide
Overview
Description
N-ethyl-3-hydroxypropanamide: is an organic compound with the molecular formula C5H11NO2 It is a derivative of propanamide, where an ethyl group is attached to the nitrogen atom and a hydroxyl group is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ethylation of 3-hydroxypropanamide: One common method involves the ethylation of 3-hydroxypropanamide using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Amidation Reaction: Another method involves the reaction of 3-hydroxypropanoic acid with ethylamine. This reaction can be catalyzed by a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-ethyl-3-hydroxypropanamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-ethyl-3-hydroxypropanamide can undergo oxidation reactions to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form N-ethyl-3-hydroxypropylamine using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl group to chloride.
Major Products Formed:
Oxidation: N-ethyl-3-oxopropanamide.
Reduction: N-ethyl-3-hydroxypropylamine.
Substitution: N-ethyl-3-chloropropanamide.
Scientific Research Applications
Chemistry: N-ethyl-3-hydroxypropanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory and analgesic effects.
Industry: this compound is utilized in the production of polymers and resins. It is also used as a stabilizer in various industrial formulations.
Mechanism of Action
The mechanism of action of N-ethyl-3-hydroxypropanamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The hydroxyl group and the amide functionality play crucial roles in its binding affinity and specificity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
N-methyl-3-hydroxypropanamide: Similar structure but with a methyl group instead of an ethyl group.
N-ethyl-2-hydroxypropanamide: Hydroxyl group attached to the second carbon instead of the third.
N-ethyl-3-aminopropanamide: Amino group instead of a hydroxyl group on the third carbon.
Uniqueness: N-ethyl-3-hydroxypropanamide is unique due to the presence of both an ethyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Its specific structural features make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
N-ethyl-3-hydroxypropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-6-5(8)3-4-7/h7H,2-4H2,1H3,(H,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLZREHLAYHYRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308946 | |
Record name | N-Ethyl-3-hydroxypropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38052-79-8 | |
Record name | N-Ethyl-3-hydroxypropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38052-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-3-hydroxypropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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